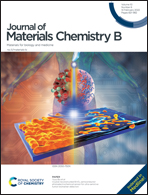Design, strategies, and therapeutics in nanoparticle-based siRNA delivery systems for breast cancer
Journal of Materials Chemistry B Pub Date: 2023-07-19 DOI: 10.1039/D3TB00278K
Abstract
Utilizing small interfering RNA (siRNA) as a treatment for cancer, a disease largely driven by genetic aberrations, shows great promise. However, implementing siRNA therapy in clinical practice is challenging due to its limited bioavailability following systemic administration. An attractive approach to address this issue is the use of a nanoparticle (NP) delivery platform, which protects siRNA and delivers it to the cytoplasm of target cells. We provide an overview of design considerations for using lipid-based NPs, polymer-based NPs, and inorganic NPs to improve the efficacy and safety of siRNA delivery. We focus on the chemical structure modification of carriers and NP formulation optimization, NP surface modifications to target breast cancer cells, and the linking strategy and intracellular release of siRNA. As a practical example, recent advances in the development of siRNA therapeutics for treating breast cancer are discussed, with a focus on inhibiting cancer growth, overcoming drug resistance, inhibiting metastasis, and enhancing immunotherapy.

Recommended Literature
- [1] Degradation of palmitic (hexadecanoic) acid deposited on TiO2-coated self-cleaning glass: kinetics of disappearance, intermediate products and degradation pathways
- [2] Molecular insights into the electrowetting behavior of aqueous ionic liquids†
- [3] Investigation of the correlation between stoichiometry and thermoelectric properties in a PtSb2 single crystal
- [4] Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists†
- [5] A highly selective and sensitive recyclable colorimetric Hg2+ sensor based on the porphyrin-functionalized polyacrylonitrile fiber†
- [6] Nanostructure studies of strongly correlated materials
- [7] Insight into the unwrapping of the dinucleosome
- [8] Photophysics of crystal violet lactone in reverse micelles and its dual behaviour†
- [9] MXene/graphene hybrid fibers for high performance flexible supercapacitors†
- [10] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines










